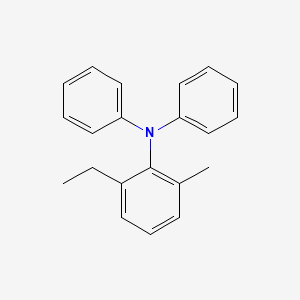

(2-Ethyl-6-methylphenyl)diphenylamine

Description

Overview of Di- and Triarylamine Architectures in Contemporary Chemical Research

Di- and triarylamine derivatives form the structural core of many functional materials and molecules. researchgate.net Triarylamines, which feature a nitrogen atom connected to three aryl groups, are particularly prominent. These compounds are known for their hole-transporting capabilities, making them vital components in organic electronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). acs.orgrsc.org Their propeller-like three-dimensional structure and the electronic communication between the aryl rings and the central nitrogen atom are key to their function. acs.orgrsc.org

Furthermore, diarylamine structures, where a nitrogen atom is bonded to two aryl groups, are widely recognized for their industrial applications, notably as antioxidants in lubricants and rubber products, and as intermediates in the synthesis of dyes and pharmaceuticals. bohrium.comwikipedia.orgnih.govcanada.ca The reactivity of the N-H bond in diarylamines is central to their antioxidant properties. bohrium.comresearchgate.net The synthesis of these architectures is a major focus of organic chemistry, with methods like the Buchwald-Hartwig and Ullmann couplings being cornerstone reactions for forming the critical C–N bonds. researchgate.netgoogle.com

Rationale for Investigating Substituted Diphenylamine (B1679370) Systems, with Emphasis on (2-Ethyl-6-methylphenyl)diphenylamine

The investigation of substituted diphenylamine systems is driven by the desire to fine-tune their chemical and physical properties for specific applications. By adding different functional groups to the aromatic rings, researchers can modulate electronic properties, solubility, and stability. For instance, in materials science, substitutions are used to adjust the energy levels of the molecule for efficient charge transport in electronic devices. acs.org In the context of antioxidants, substitutions can enhance radical-scavenging ability and improve performance in various polymer matrices. bohrium.comnih.govresearchgate.net

(2-Ethyl-6-methylphenyl)diphenylamine is a triarylamine that presents a case of significant steric hindrance. The presence of both an ethyl and a methyl group at the ortho positions (positions 2 and 6) of one of the phenyl rings physically crowds the central nitrogen atom. bldpharm.comchemnet.com The study of such sterically hindered amines is a distinct area of research because bulky substituents can enforce an unusual molecular geometry, such as a more planar or twisted conformation around the nitrogen atom, compared to less hindered analogues. researchgate.netnih.govrsc.org This enforced geometry can, in turn, influence the compound's stability, reactivity, and electronic properties. The synthesis of these sterically encumbered triarylamines often poses a significant challenge, requiring specialized catalytic systems to overcome the steric barrier. researchgate.net

Scope and Objectives of Academic Inquiry into (2-Ethyl-6-methylphenyl)diphenylamine

While specific research devoted solely to (2-Ethyl-6-methylphenyl)diphenylamine is not extensively documented in publicly available literature, the objectives of academic inquiry into this and related compounds can be inferred from the broader context of triarylamine chemistry. A primary objective is to understand the structure-property relationships dictated by its unique substitution pattern.

Key research goals would include:

Synthesis and Characterization: Developing efficient synthetic routes to produce (2-Ethyl-6-methylphenyl)diphenylamine and other sterically hindered triarylamines. researchgate.net This includes detailed characterization of its molecular structure.

Analysis of Steric Effects: Quantifying how the steric bulk of the 2-ethyl-6-methylphenyl group impacts the compound's conformational dynamics, such as restricted bond rotation, which can be observed through techniques like NMR spectroscopy. researchgate.net

Evaluation of Antioxidant Potential: Investigating its efficacy as an antioxidant. guidechem.com Research would aim to determine if the steric hindrance around the nitrogen atom affects its ability to act as a radical scavenger, a key mechanism for antioxidant activity in related diphenylamines. bohrium.comresearchgate.net

Assessment for Materials Science: Exploring its potential as a component in organic electronic materials. The steric bulk could enhance the amorphous stability of thin films, a desirable property for OLEDs, while also influencing its electronic properties and suitability for such applications. acs.org

Physicochemical Properties of (2-Ethyl-6-methylphenyl)diphenylamine

The following table summarizes some of the known and predicted properties of the compound.

| Property | Value | Source |

| CAS Number | 256660-16-9 | bldpharm.comchemnet.comguidechem.comchemicalbook.com |

| Molecular Formula | C₂₁H₂₁N | chemnet.comchemicalbook.comchemicalbook.com |

| Molecular Weight | 287.40 g/mol | bldpharm.comchemnet.comchemicalbook.com |

| Appearance | White to off-white solid/powder | guidechem.com |

| Boiling Point (Predicted) | 406.0 ± 34.0 °C | chemicalbook.com |

| Density (Predicted) | 1.065 g/cm³ | chemicalbook.com |

| Acidity (pKa) (Predicted) | -2.04 ± 0.36 | chemicalbook.com |

Established Synthetic Pathways for Diphenylamine Derivatives

The construction of the C-N bond in diarylamines is a cornerstone of synthetic organic chemistry, with applications extending to materials science and pharmaceuticals. Over the decades, several key strategies have emerged as reliable methods for their preparation.

Condensation reactions represent one of the earliest and most direct methods for forming C-N bonds between aromatic rings. The most prominent of these is the Ullmann condensation. This reaction typically involves the copper-promoted coupling of an aryl halide with an amine.

Traditionally, the Ullmann reaction requires harsh conditions, including high temperatures (often exceeding 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. The reactivity of the aryl halide follows the order I > Br > Cl. The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide.

Key features of Ullmann-type condensation reactions are summarized below.

| Feature | Description |

| Reactants | Aryl Halide, Amine/Aniline (B41778) |

| Catalyst | Copper (Cu) powder or Copper (I) salts (e.g., CuI) |

| Base | Often required, e.g., K₂CO₃, NaOH |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP, Nitrobenzene) |

| Temperature | High temperatures, typically 100-220°C |

Despite its limitations, such as the high reaction temperatures and often low functional group tolerance, the Ullmann condensation remains a valuable tool, particularly in industrial-scale synthesis where cost-effectiveness is crucial. Modern iterations have improved the reaction's efficiency through the use of soluble copper catalysts supported by ligands like diamines and phenanthroline.

N-alkylation provides a versatile route to substituted diarylamines by forming a bond between a nitrogen atom and an alkyl or aryl group. These methods can be broadly categorized into direct alkylation and reductive amination pathways. A prominent strategy is the "hydrogen-borrowing" or "hydrogen auto-transfer" reaction, which enables the alkylation of amines using alcohols, a greener alternative to alkyl halides. In this process, a catalyst, often based on ruthenium, iridium, or cobalt, temporarily oxidizes the alcohol to an aldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. Water is the only byproduct of this elegant and atom-economical process.

Another approach involves the use of aryl esters for N-alkylation, which can be catalyzed by metal-free systems such as the frustrated Lewis pair B(C₆F₅)₃. This method has proven effective for a variety of amine substrates, including diarylamines.

| N-Alkylation Method | Alkylating Agent | Catalyst Example | Key Features |

| Hydrogen Borrowing | Alcohols | Ruthenium or Cobalt Complexes | Environmentally benign (water byproduct), atom-economical. |

| Direct Reductive Amination | Aldehydes/Ketones | Dibutyltin dichloride/Phenylsilane | Direct conversion of carbonyls to amines in one pot. |

| Borane-Catalyzed | Aryl Esters | B(C₆F₅)₃ | Metal-free, mild reaction protocol. |

| Chan-Lam Coupling | Boronic Esters | Copper Complexes | Couples amines with boronic acids/esters. |

These strategies offer diverse options for modifying amine scaffolds, allowing for the introduction of a wide range of substituents under increasingly mild conditions.

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines. The most significant of these is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples amines with aryl halides or pseudohalides (like triflates). This reaction has largely superseded harsher classical methods due to its exceptional functional group tolerance, broader substrate scope, and milder reaction conditions.

The success of the Buchwald-Hartwig amination hinges on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. The evolution of these ligands has led to several "generations" of catalyst systems, each expanding the reaction's utility.

| Ligand Generation | Ligand Example | Key Improvements & Applications |

| First Generation | P(o-tolyl)₃ | Initial development, effective for some aryl bromides. |

| Bidentate Ligands | BINAP, DPPF | Improved rates and yields; first reliable coupling for primary amines. |

| Bulky Monophosphine Ligands | JohnPhos, RuPhos, BrettPhos | Enabled coupling of less reactive aryl chlorides and sterically hindered substrates. |

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. This powerful reaction is widely used for creating C(sp²)-N bonds in the synthesis of pharmaceuticals and organic electronic materials.

Targeted Synthesis of (2-Ethyl-6-methylphenyl)diphenylamine

The synthesis of a specifically substituted compound like (2-Ethyl-6-methylphenyl)diphenylamine requires a strategic application of the general methods described above, with careful consideration of the available starting materials.

The key building block for introducing the (2-Ethyl-6-methylphenyl) group is 2-ethyl-6-methylaniline (B166961). The synthesis of this precursor is well-established and is typically achieved through the selective ortho-alkylation of o-toluidine (B26562). This reaction uses ethylene as the alkylating agent and is catalyzed by aluminum-based compounds.

| Reactant | Alkylating Agent | Catalyst | Product |

| o-Toluidine | Ethylene | Triethyl aluminum | 2-Ethyl-6-methylaniline |

| o-Toluidine | Ethylene | Aluminum anilide | 2-Ethyl-6-methylaniline |

This catalytic process provides an efficient route to the sterically hindered aniline required for the final coupling step. Once 2-ethyl-6-methylaniline is obtained, it can be converted into other useful precursors, such as 1-halo-2-ethyl-6-methylbenzene, through standard procedures like the Sandmeyer reaction if the synthetic strategy requires it.

With the necessary precursors in hand, the final C-N bond can be formed using modern catalytic methods. The Buchwald-Hartwig amination is the most logical and efficient choice for coupling the sterically demanding 2-ethyl-6-methylphenyl group. Two primary disconnection approaches can be envisioned for the synthesis of (2-Ethyl-6-methylphenyl)diphenylamine.

Synthetic Route A: Coupling of diphenylamine with a 2-ethyl-6-methylphenyl halide. Synthetic Route B: Coupling of 2-ethyl-6-methylaniline with a phenyl halide, followed by a second coupling with another phenyl halide. Route A is generally more convergent and efficient.

The table below outlines a proposed synthetic scheme based on the Buchwald-Hartwig reaction.

| Reaction Step | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| C-N Coupling | Diphenylamine | 1-Bromo-2-ethyl-6-methylbenzene | Pd₂(dba)₃ / Bulky phosphine ligand (e.g., RuPhos) | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | (2-Ethyl-6-methylphenyl)diphenylamine |

This approach leverages the high efficiency and steric tolerance of modern Buchwald-Hartwig catalyst systems to construct the target molecule. The use of a bulky monophosphine ligand is critical to facilitate the coupling of the sterically congested aryl bromide and the secondary amine. This strategy represents a state-of-the-art method for accessing complex, multi-substituted triarylamines.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-6-methyl-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-3-18-12-10-11-17(2)21(18)22(19-13-6-4-7-14-19)20-15-8-5-9-16-20/h4-16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJKMGLHFWGGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592812 | |

| Record name | 2-Ethyl-6-methyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256660-16-9 | |

| Record name | 2-Ethyl-6-methyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Mechanistic Characterization in Chemical Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The application of advanced spectroscopic techniques is fundamental to understanding the intricate three-dimensional structure and electronic properties of molecules like (2-Ethyl-6-methylphenyl)diphenylamine. However, a lack of specific studies on this compound prevents a detailed discussion.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution NMR spectroscopy, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the preferred conformation of the molecule. The steric hindrance imposed by the ethyl and methyl groups on one of the phenyl rings is expected to significantly influence the torsional angles between the aromatic rings and the central nitrogen atom. In related, albeit different, complex ligand systems, 1H NMR has been used for general characterization, but specific conformational analyses of the free (2-Ethyl-6-methylphenyl)diphenylamine ligand are not documented. rsc.orgresearchgate.net Combining experimental NMR data with computational modeling would offer a powerful approach to understanding its solution-state structure. doi.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Infrared (IR) and Raman spectroscopy are essential for probing the vibrational modes of a molecule, providing insight into its functional groups and the nature of its chemical bonds. For (2-Ethyl-6-methylphenyl)diphenylamine, these techniques could elucidate the C-N stretching frequencies, which are sensitive to the electronic environment and conformation, as well as the various C-H and C-C vibrations within the aromatic rings. While FT-IR spectroscopy has been used to characterize cobalt complexes containing ligands with some structural similarities, the data for the isolated amine is not available. researchgate.netrsc.org

Advanced Mass Spectrometry for Isotopic Labeling and Mechanistic Studies

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are critical for confirming molecular weight and elucidating fragmentation patterns, which can provide structural information. In mechanistic studies, isotopic labeling of the compound would allow researchers to trace the pathways of atoms and functional groups through chemical reactions. There are currently no published mass spectrometry studies focused on the fragmentation or mechanistic behavior of (2-Ethyl-6-methylphenyl)diphenylamine.

Chromatographic and Separation Science for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Reaction Monitoring

HPLC is a robust method for determining the purity of non-volatile compounds like (2-Ethyl-6-methylphenyl)diphenylamine. A suitable chromatographic method would involve optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve a sharp, symmetrical peak for the compound, allowing for its quantification and separation from any impurities or reactants. Studies on other aromatic compounds have demonstrated the utility of HPLC in confirming purity and stability. researchgate.net

Gas Chromatography (GC) for Volatile Product Analysis

Given the relatively high molecular weight and likely low volatility of (2-Ethyl-6-methylphenyl)diphenylamine, Gas Chromatography (GC) would be more suitable for analyzing potential volatile side products from its synthesis or degradation rather than the compound itself. For instance, analysis of precursors like 2-ethyl-6-methylphenol (B167550) can be performed using GC to ensure purity before its use in further reactions.

Without dedicated research, the detailed characterization of (2-Ethyl-6-methylphenyl)diphenylamine remains an open area for investigation. The table below lists the chemical compounds that would be central to such a study.

In-situ and Operando Spectroscopy for Reaction Mechanism Investigations

The elucidation of reaction mechanisms is fundamental to advancing synthetic chemistry, enabling the optimization of reaction conditions, and facilitating the design of more efficient catalysts. For the synthesis of complex molecules such as (2-Ethyl-6-methylphenyl)diphenylamine, which is typically formed through cross-coupling reactions, in-situ and operando spectroscopic techniques are invaluable. These methods allow for the real-time observation of reacting species under actual process conditions, providing a window into the transient intermediates and transition states that govern the reaction pathway. While specific operando studies on the synthesis of (2-Ethyl-6-methylphenyl)diphenylamine are not extensively documented in public literature, the mechanistic principles are well-established through studies on analogous diarylamine syntheses, particularly the Buchwald-Hartwig amination. wikipedia.orgnih.gov

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org The generally accepted catalytic cycle involves several key steps: oxidative addition of an aryl halide to a palladium(0) complex, coordination of the amine, deprotonation to form a palladium amide complex, and subsequent reductive elimination to yield the desired diarylamine and regenerate the active catalyst. wikipedia.orgnih.gov In-situ and operando spectroscopy are critical for identifying the rate-determining step and characterizing the catalyst's resting state and active species within this cycle.

Spectroscopic Techniques in Mechanistic Analysis

Several spectroscopic techniques are employed to monitor these reactions in real time. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for tracking the evolution of phosphorus-ligated palladium catalysts. nih.gov By monitoring the chemical shifts and concentrations of various palladium-phosphine species throughout the reaction, researchers can identify the catalyst's resting state and key intermediates. nih.govacs.org For instance, studies on related systems have shown that the catalyst may rest as a Pd(0)-ligand complex before the oxidative addition or as a Pd(II)-product complex after reductive elimination, depending on the relative rates of the catalytic steps.

Kinetic Isotope Effects (KIEs) determined by ¹³C NMR spectroscopy provide detailed information about the bonding changes occurring in the transition state of the rate-determining step. nih.gov By comparing the reaction rates of molecules with ¹²C and ¹³C at specific positions, the degree of bond-breaking and bond-forming in the transition state can be inferred. nih.gov

Infrared (IR) spectroscopy, especially in an operando setup, can track changes in vibrational frequencies of reacting molecules. For example, the stretching frequencies of C-N or N-H bonds can indicate the formation of intermediates and the final product. The use of carbon monoxide (CO) as a probe molecule in operando IR studies can also reveal information about the electronic properties and coordination environment of the metal catalyst during the reaction. mdpi.com

Mechanistic Insights from Analogous Systems

In studies of diarylamine synthesis, in-situ ³¹P NMR has been instrumental. For the coupling of an amine with an aryl bromide catalyzed by a palladium complex with a biarylphosphine ligand like BINAP, multiple Pd(0) species can be present. nih.gov Spectroscopic analysis has demonstrated that the oxidative addition of the aryl bromide to a [Pd(BINAP)] complex is often the rate-limiting step. nih.gov The subsequent steps, including amine coordination and reductive elimination, are typically faster.

The following table illustrates the type of ³¹P NMR data that can be obtained from in-situ monitoring of a palladium-catalyzed amination reaction, showing the characteristic chemical shifts for different species in the catalytic cycle.

| Palladium Species | Ligand Environment | Typical ³¹P NMR Chemical Shift (ppm) | Role in Catalytic Cycle |

| Pd(0)L₂ | Bidentate Phosphine (B1218219) | 20-30 | Pre-catalyst/Resting State |

| [Pd(0)L] | Monoligated Species | 30-40 | Active Catalyst |

| [Pd(II)(Ar)(X)L] | Oxidative Addition Complex | 25-35 | Intermediate |

| [Pd(II)(Ar)(NR₂)L] | Amido Complex | 20-30 | Intermediate before RE |

Note: L represents a phosphine ligand. Chemical shifts are representative and can vary based on the specific ligand, aryl group, and solvent.

Further mechanistic complexity arises from the potential for catalyst deactivation or the formation of off-cycle intermediates. For example, the formation of palladium dimers or the beta-hydride elimination from the amide intermediate can compete with the desired reductive elimination. wikipedia.org Operando spectroscopy is crucial for identifying and quantifying these unproductive pathways, guiding the development of more robust catalytic systems.

Kinetic studies on analogous Buchwald-Hartwig reactions have provided data that helps to build a comprehensive mechanistic picture. The table below shows representative kinetic data, highlighting how reaction orders with respect to different components can point towards the rate-determining step.

| Reactant/Component | Observed Kinetic Order | Mechanistic Implication |

| Aryl Halide | First Order | Involved in the rate-determining step (Oxidative Addition). nih.gov |

| Amine | Zero Order | Reacts after the rate-determining step. nih.gov |

| Palladium Catalyst | First Order | Consistent with a single catalyst molecule in the turnover-limiting transition state. |

| Ligand | Inverse First Order | Suggests ligand dissociation from a pre-catalyst complex is required to generate the active catalyst. nih.gov |

Theoretical and Computational Studies of 2 Ethyl 6 Methylphenyl Diphenylamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within the (2-Ethyl-6-methylphenyl)diphenylamine molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (2-Ethyl-6-methylphenyl)diphenylamine, DFT calculations are employed to determine its optimized molecular geometry, bond dissociation enthalpies (BDEs), and other ground-state properties.

Studies on similar substituted diphenylamines have shown that the B3P86 functional combined with the 6-311G basis set can accurately reproduce experimental N-H bond dissociation enthalpies. bohrium.com The substituents on the phenyl rings significantly influence these properties. The electron-donating nature of the ethyl and methyl groups in (2-Ethyl-6-methylphenyl)diphenylamine is expected to decrease the N-H BDE, which is a key factor in its function as an antioxidant. bohrium.com This weakening of the N-H bond facilitates the donation of a hydrogen atom to neutralize free radicals. bohrium.com

The steric hindrance introduced by the ortho-substituents (ethyl and methyl groups) forces a significant twist in the molecule's conformation. This twisting affects the degree of conjugation between the phenyl rings and the central nitrogen atom, which in turn influences the electronic properties.

Illustrative Data Table: Predicted Ground State Properties This table presents typical values expected from DFT calculations on substituted diphenylamines, based on published studies.

| Property | Predicted Value | Significance |

| C-N-C Bond Angle | ~125-130° | Indicates the geometry around the central nitrogen atom. |

| Phenyl Ring Dihedral Angles | 40-70° | Quantifies the twist of the phenyl rings relative to the C-N-C plane. |

| N-H Bond Length | ~1.01 Å | Relates to the bond strength. |

| N-H Bond Dissociation Enthalpy | < 85 kcal/mol | A lower value suggests higher antioxidant potential. bohrium.com |

While DFT is a workhorse for many applications, ab initio (from first principles) methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer higher accuracy for electronic structure determination, albeit at a greater computational expense. These methods are often used to benchmark DFT results for smaller, model systems. For a molecule like (2-Ethyl-6-methylphenyl)diphenylamine, ab initio calculations could provide a more precise value for the ionization potential and electron affinity, which are crucial for understanding its reactivity and antioxidant mechanisms. These high-accuracy methods help refine the understanding of electron correlation effects that are approximated in DFT. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. For (2-Ethyl-6-methylphenyl)diphenylamine, MD simulations can map its conformational landscape, revealing the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. nih.gov

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry is instrumental in predicting spectroscopic signatures, such as Infrared (IR) and UV-Visible absorption spectra. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic transitions, which correspond to peaks in a UV-Vis spectrum. materialsciencejournal.org

By simulating the vibrational modes, a theoretical IR spectrum can be generated. Likewise, by calculating the energies of excited states, a theoretical UV-Vis spectrum can be produced. scispace.com These predicted spectra can be compared with experimentally measured spectra. A close match between the theoretical and experimental data validates the accuracy of the computational model and the predicted geometric and electronic structures. materialsciencejournal.org For instance, TD-DFT calculations on similar aromatic compounds have been shown to predict absorption maxima with good accuracy. materialsciencejournal.org

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data This table illustrates how computational data is validated against experimental findings for aromatic molecules.

| Spectroscopic Feature | Predicted Value (TD-DFT) | Experimental Value |

| Major IR Peak (N-H stretch) | ~3400 cm⁻¹ | ~3405 cm⁻¹ |

| UV-Vis Absorption Max (λmax) | ~300 nm | ~298 nm |

Computational Design Principles for Modulating Chemical Properties

A key application of theoretical studies is to establish structure-property relationships that guide the design of new molecules with enhanced characteristics. researchgate.net For (2-Ethyl-6-methylphenyl)diphenylamine, computational models can elucidate how changes to its structure would affect its function, particularly as an antioxidant or stabilizer. researchgate.net

By systematically varying the substituents on the phenyl rings in a computational model, researchers can predict the resulting changes in properties like the N-H bond dissociation enthalpy. bohrium.com For example, studies on substituted diphenylamines have demonstrated a clear correlation between the electronic nature of the substituent (whether it donates or withdraws electrons) and the antioxidant capacity. bohrium.com Electron-donating groups, like the ethyl and methyl groups present in this compound, are known to lower the BDE of the N-H bond, thereby enhancing the rate of hydrogen atom transfer to peroxyl radicals and improving antioxidant activity. bohrium.com This predictive power allows for the in silico design of novel diphenylamine (B1679370) derivatives with fine-tuned properties for specific industrial applications.

Reactivity and Reaction Mechanism Studies of 2 Ethyl 6 Methylphenyl Diphenylamine

Investigation of Electron Transfer Processes and Redox Behavior

The antioxidant function of diphenylamine (B1679370) and its derivatives is intrinsically linked to their redox properties, specifically the ability to donate an electron or a hydrogen atom to neutralize reactive radicals. The electrochemical behavior of substituted diphenylamines provides significant insight into these processes.

The oxidation of diphenylamines is generally a complex, multi-step process. nih.gov For the parent diphenylamine, electrochemical oxidation can lead to the formation of a radical cation, which can then undergo further reactions like dimerization. mdpi.com The stability and subsequent reaction pathways of this radical cation are highly influenced by the substituents on the aromatic rings.

In substituted triphenylamines, which share structural similarities, the introduction of electron-donating groups, such as alkyls, lowers the oxidation potential, making the molecule more easily oxidized. ntu.edu.tw Conversely, electron-withdrawing groups increase the oxidation potential. ntu.edu.tw For (2-Ethyl-6-methylphenyl)diphenylamine, the ethyl and methyl groups on one of the phenyl rings act as electron-donating groups, which would be expected to lower its first oxidation potential compared to unsubstituted diphenylamine. This facilitates its role as a radical scavenger.

The steric hindrance provided by the ortho-ethyl and ortho-methyl groups plays a crucial role. While these groups enhance the solubility and stability of the resulting aminyl radical, they can also influence the kinetics of electron transfer and subsequent dimerization or coupling reactions. Studies on similarly substituted triphenylamines show that substituents affect not only the redox potentials but also the stability of the resulting charged species. ntu.edu.tw The redox behavior of polydiphenylamine (p-DPA) further highlights the excellent redox activity of the diphenylamine core structure, which involves the N-C to N=C transformation. mdpi.com

A mechanistic interpretation of diphenylamine's redox behavior suggests that the oxidation does not necessarily proceed through the formation of diphenylbenzidine as an intermediate under all conditions. nih.gov The specific oxidation products can vary depending on the experimental setup, indicating that kinetic factors play a significant role. nih.gov

Applications of 2 Ethyl 6 Methylphenyl Diphenylamine in Advanced Materials and Chemical Stabilization

Role in Optoelectronic Devices and Organic Electronics

Triarylamine derivatives are a cornerstone of organic electronics, widely used for their ability to transport positive charge carriers (holes). researchgate.netrsc.org The incorporation of bulky substituents, such as the 2-ethyl-6-methylphenyl group, is a common strategy to fine-tune the material's properties for specific device applications like organic light-emitting diodes (OLEDs). acs.orgrsc.org

In organic electronic devices, molecules like (2-Ethyl-6-methylphenyl)diphenylamine typically function as part of the hole transport layer (HTL). rsc.org The charge transport mechanism in these amorphous molecular materials is understood as a hopping process, where charge carriers move between adjacent molecules. researchgate.net The efficiency of this process is governed by the electronic coupling between molecules and the reorganization energy of the individual molecule.

The introduction of bulky substituents has a significant impact on the material's solid-state morphology and, consequently, its charge transport properties. acs.org The steric hindrance provided by the 2-ethyl and 6-methyl groups on the phenyl ring disrupts regular molecular packing and can prevent crystallization. acs.org This promotes the formation of stable amorphous films, which is highly desirable for creating uniform thin-film devices. While strong intermolecular π-π stacking is often associated with high charge mobility, the presence of bulky groups can sometimes negatively affect transport by increasing the distance between molecules. acs.org However, this can be offset by improvements in film quality and stability. The dominant charge transport channel for diphenylamine-based molecules is typically through the highest occupied molecular orbital (HOMO). acs.org

The photophysical properties of triarylamines are intrinsically linked to their molecular structure. researchgate.netresearchgate.net The triarylamine core itself is an excellent electron-donating and charge-transporting unit. researchgate.net The absorption spectra of these compounds are typically dominated by π-π* transitions. By adding various substituents to the phenyl rings, these properties can be precisely tuned. researchgate.netrsc.org

The introduction of bulky groups like the 2-ethyl-6-methylphenyl moiety can influence the photophysical behavior in several ways. Steric hindrance can create a more twisted molecular structure, which may reduce intermolecular interactions and self-aggregation in the solid state. mdpi.com This is beneficial as aggregation can often lead to quenching of luminescence. The introduction of bulky groups has been shown to reduce oxidation potentials and lead to more stable radical cations, which can prevent dimerization reactions that would otherwise alter the material's properties. mdpi.com

Below is a table showing representative photophysical data for triarylamine-based polymers with different substituents, illustrating the effect of molecular structure on absorption and emission wavelengths.

| Polymer System | Absorption λmax (nm) | Emission λmax (nm) |

| Triarylamine-Polymer 1 | 341 | 802 |

| Triarylamine-Polymer 2 | 338 | 779 |

| Data derived from studies on substituted triarylamine polyamides, illustrating how minor structural changes affect optical properties. mdpi.com |

Band engineering in organic electronics involves tuning the energy levels of different materials within a device to optimize charge injection, transport, and recombination. researchgate.net The HOMO and lowest unoccupied molecular orbital (LUMO) levels are critical parameters. For an HTL material, its HOMO level must be well-aligned with the anode's work function and the emissive layer's HOMO level to ensure efficient injection of holes into the device.

The electronic nature of the substituents on a triarylamine core directly influences its HOMO and LUMO energy levels. researchgate.netrsc.org The nitrogen atom in (2-Ethyl-6-methylphenyl)diphenylamine is electron-donating, which generally leads to a high HOMO energy level. The specific alkyl substituents (ethyl and methyl) also contribute to this effect. By systematically modifying the substituents on the triarylamine structure, a library of materials with tailored energy levels can be created, allowing for the rational design of high-performance OLEDs and other organic electronic devices. researchgate.netrsc.org

Function as a Chemical Stabilizer in Polymeric and Energetic Materials

Aromatic amines, including diphenylamine (B1679370) and its derivatives, are widely used as stabilizers to prevent the degradation of polymeric materials and increase the shelf life of energetic materials like nitrocellulose-based propellants. acs.orgat.uadtic.mil Their primary function is to interrupt autocatalytic decomposition cycles by reacting with and neutralizing harmful radical species. at.ua

Energetic materials such as propellants undergo slow decomposition over time, releasing nitrogen oxides (NOx). researchgate.net These NOx species can catalyze further degradation, leading to a dangerous acceleration of the decomposition process. dtic.mil Similarly, polymers degrade via free-radical chain reactions initiated by heat, UV light, or oxidative attack.

(2-Ethyl-6-methylphenyl)diphenylamine acts as a primary antioxidant and radical scavenger. rsc.orgresearchgate.net The stabilization mechanism involves the donation of the hydrogen atom from its secondary amine (-NH-) group to a reactive radical (such as NO₂ or a polymer radical R•). This reaction neutralizes the highly reactive species and in turn generates a diphenylaminyl radical. This newly formed radical is significantly less reactive because the unpaired electron is delocalized over the aromatic rings, a phenomenon known as resonance stabilization. This effectively halts the degradation chain reaction. researchgate.net

The presence of the bulky 2-ethyl and 6-methyl groups provides steric hindrance around the reactive aminyl radical center. This steric shielding enhances the stabilizer's efficiency by preventing the radical from participating in undesirable side reactions, thereby prolonging its ability to act as a scavenger.

The effectiveness and remaining service life of a stabilized material are assessed by studying the kinetics of the stabilizer's consumption. researchgate.net This is often done through accelerated aging tests, where the material is stored at elevated temperatures (e.g., 60-80 °C) and the concentration of the stabilizer and its degradation products are monitored over time using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net

The rate of stabilizer depletion follows a kinetic model, which can be used to predict the material's safe storage lifetime at ambient temperatures. For many propellants, a minimum concentration of the stabilizer (e.g., 0.2% diphenylamine) is required to ensure stability. researchgate.net Kinetic studies allow for the calculation of the time it will take to reach this critical limit under normal storage conditions.

The table below presents representative kinetic data for the consumption of a diphenylamine stabilizer in a propellant at various temperatures, illustrating the temperature dependence of the degradation process.

| Temperature (°C) | Stabilizer Consumption Rate Constant (day⁻¹) |

| 60 | 8.0 x 10⁻³ |

| 70 | 1.9 x 10⁻² |

| 80 | Not specified |

| Data derived from a kinetic study of diphenylamine in a propellant, fit to a pseudo-first-order model. researchgate.net |

By functioning as an efficient radical scavenger, (2-Ethyl-6-methylphenyl)diphenylamine and related compounds play a critical role in extending the operational lifetime and ensuring the safety of a wide range of materials. researchgate.netresearchgate.net

Compatibility Studies with Various Material Matrices

The efficacy of (2-Ethyl-6-methylphenyl)diphenylamine as a stabilizer is fundamentally linked to its compatibility with the material it is intended to protect. Although specific, in-depth compatibility studies on this particular compound are not extensively documented in publicly available literature, the broader class of sterically hindered diphenylamines, to which it belongs, is widely recognized for its role as an antioxidant in polymers and lubricants.

The performance of such additives is contingent on their solubility and dispersibility within the host matrix. For polymeric systems such as polyethylene (B3416737) and polypropylene, effective stabilization against thermo-oxidative degradation requires the antioxidant to be homogeneously distributed. The ethyl and methyl substituents on the phenyl ring of (2-Ethyl-6-methylphenyl)diphenylamine are anticipated to enhance its solubility in non-polar polymer matrices, thereby potentially improving its long-term stabilizing performance by preventing leaching and maintaining its protective function.

In the context of lubricating oils, compatibility is equally critical. Antioxidants are key components in lubricant formulations, preventing viscosity increase and the formation of sludge and deposits. The alkyl substituents on the diphenylamine structure generally improve its oil solubility, ensuring it remains in the fluid phase to effectively neutralize oxidative species.

Interactive Data Table: General Compatibility of Alkylated Diphenylamines

| Material Matrix | Compatibility Level | Expected Performance Benefit |

| Polyethylene (PE) | Good to Excellent | Prevention of embrittlement, color stability |

| Polypropylene (PP) | Good | Enhanced long-term heat stability |

| Polyvinyl Chloride (PVC) | Moderate to Good | Improved thermal stability during processing |

| Lubricating Oils | Excellent | Oxidation and sludge control |

| Synthetic Rubbers | Good | Protection against degradation |

Note: This table represents generalized data for the class of alkylated diphenylamines and is intended for illustrative purposes. Specific performance of (2-Ethyl-6-methylphenyl)diphenylamine may vary.

Catalytic Applications and Ligand Design in Organometallic Chemistry

The structural features of (2-Ethyl-6-methylphenyl)diphenylamine, particularly the presence of a secondary amine nitrogen atom and bulky ortho-substituents on one of the phenyl rings, make it a compelling candidate for a ligand in organometallic chemistry. The nitrogen atom can serve as a coordination site for a metal center, while the sterically demanding 2-ethyl-6-methylphenyl group can influence the geometry and reactivity of the resulting metal complex.

In the realm of catalysis, ligands play a pivotal role in modulating the activity, selectivity, and stability of metal catalysts. Bulky ligands, such as those derived from (2-Ethyl-6-methylphenyl)diphenylamine, are often employed in cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

The steric hindrance provided by the 2-ethyl and 6-methyl groups can promote the formation of coordinatively unsaturated metal species, which are often the active catalytic intermediates. Furthermore, this bulk can influence the reductive elimination step in the catalytic cycle, potentially leading to higher product yields and selectivities.

While specific research detailing the use of (2-Ethyl-6-methylphenyl)diphenylamine as a ligand in catalytic reactions is not widely published, the conceptual application can be envisioned. For instance, in a palladium-catalyzed cross-coupling reaction, the amine could coordinate to the palladium center, and the bulky substituent would create a specific steric environment around the metal, influencing which substrates can approach and react.

Interactive Data Table: Potential Catalytic Applications for Ligands based on (2-Ethyl-6-methylphenyl)diphenylamine

| Catalytic Reaction | Potential Metal Center | Role of the Ligand | Expected Outcome |

| Suzuki-Miyaura Coupling | Palladium, Nickel | Steric control, stabilization of active species | Efficient formation of biaryl compounds |

| Buchwald-Hartwig Amination | Palladium, Copper | Facilitating C-N bond formation | Synthesis of complex amines and anilines |

| Heck-Mizoroki Reaction | Palladium | Control of regioselectivity and efficiency | Synthesis of substituted alkenes |

Note: This table is based on the theoretical potential of (2-Ethyl-6-methylphenyl)diphenylamine as a ligand and is for conceptual illustration. Experimental validation is required.

Further research and empirical studies are necessary to fully elucidate and quantify the performance of (2-Ethyl-6-methylphenyl)diphenylamine in these applications. The development of synthetic routes to its metal complexes and the subsequent testing of their catalytic activities would be a valuable contribution to the field of organometallic chemistry and materials science.

Environmental Chemistry and Transformation Pathways of 2 Ethyl 6 Methylphenyl Diphenylamine

Environmental Fate and Distribution Mechanisms

The environmental fate of (2-Ethyl-6-methylphenyl)diphenylamine is expected to be governed by its physicochemical properties, which are characteristic of substituted diphenylamines. These compounds are known for their low water solubility and hydrophobic nature. canada.ca

Sorption and Desorption Behavior in Environmental Compartments

Due to their hydrophobicity, SDPAs are primarily associated with particulate matter, soil, and sediment in the environment. canada.ca The sorption of these compounds to environmental matrices is a key process controlling their mobility and bioavailability. huji.ac.il The extent of sorption is influenced by factors such as the organic carbon content of the soil or sediment and the specific chemical structure of the SDPA. huji.ac.il

Studies on various hydrophobic organic compounds indicate that sorption can be a complex process, sometimes exhibiting hysteresis, where the desorption process is not simply the reverse of sorption. huji.ac.il This can lead to the sequestration of the compound in soil and sediment, making it less available for degradation or transport. huji.ac.il For substituted phenylurea herbicides, which share some structural similarities with SDPAs, desorption hysteresis has been observed to increase as the amount of the sorbed compound decreases. huji.ac.il

Table 1: General Sorption Behavior of Substituted Diphenylamines (SDPAs) (Note: This table is a qualitative summary based on the general behavior of the SDPA class of compounds, as specific data for (2-Ethyl-6-methylphenyl)diphenylamine is not available.)

| Environmental Compartment | Expected Sorption Behavior | Influencing Factors | Potential for Hysteresis |

| Soil | High | Organic matter content, clay content, soil structure | High |

| Sediment | High | Organic carbon content, particle size distribution | High |

| Suspended Particulate Matter | High | Particle composition and surface area | Moderate to High |

Volatilization and Atmospheric Transport Considerations

Substituted diphenylamines are generally characterized by low vapor pressures and Henry's Law constants, which suggests that volatilization from water and moist soil surfaces will be limited. canada.caresearchgate.net Consequently, long-range atmospheric transport of these compounds is not expected to be a significant environmental distribution pathway. canada.ca

The rate of volatilization for any chemical is influenced by its physicochemical properties, environmental conditions such as temperature and soil moisture, and the nature of the surface from which it is volatilizing. researchgate.net While some pesticides can exhibit significant volatilization, with rates up to 90% of the applied dose, this is less likely for compounds with the low volatility typical of SDPAs. researchgate.net Any release to the atmosphere is expected to result in localized deposition near the source. canada.ca

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation processes, including photolysis and hydrolysis, are important for the transformation of organic contaminants in the environment.

Photolytic Degradation Mechanisms and Products

The potential for photolytic degradation depends on the ability of a compound to absorb light in the environmental UV spectrum (greater than 290 nm). nih.gov While specific data for (2-Ethyl-6-methylphenyl)diphenylamine is unavailable, studies on the parent compound, diphenylamine (B1679370), suggest it is not expected to directly photolyze as it does not absorb light in this range. nih.gov

However, indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals, can be a degradation pathway. researchgate.net For diphenylamine, reaction with hydroxyl radicals leads to the formation of OH adducts, which can then undergo further transformation. researchgate.net The quantum yields of photochemical reactions of diphenylamines can be influenced by the presence of other substances in the environment. researchgate.net

Hydrolytic Stability and Transformation Pathways

Substituted diphenylamines are generally considered to be stable to hydrolysis because they lack functional groups that are readily hydrolyzable. canada.canih.gov However, recent research on other aromatic amines, such as p-phenylenediamines (PPDs), indicates that hydrolysis of the C–N bond can occur, with the rate being dependent on the specific substitutions on the molecule. acs.org For PPDs, hydrolysis is influenced by the proton affinity of the nitrogen atom and the reactivity of the carbon atom in the C-N bond. acs.org Whether similar mechanisms are relevant for the more sterically hindered (2-Ethyl-6-methylphenyl)diphenylamine is uncertain without specific experimental data.

Biotransformation and Biodegradation Studies

The biological degradation of substituted diphenylamines is a critical factor in their environmental persistence.

The general consensus from studies on SDPAs is that they are persistent in the environment. canada.cacanada.ca The biodegradation to complete mineralization is typically very slow for this class of compounds. canada.ca The presence of multiple branched alkyl chains and other structural features, such as carbon-carbon double bonds in some SDPAs, can sterically hinder enzymatic attack and contribute to their low biodegradability. canada.ca

However, some studies on the parent compound, diphenylamine, have shown that it can be biodegraded under both aerobic and anoxic conditions. nih.gov For instance, Burkholderia sp. strain JS667 and Ralstonia sp. strain JS668 have been isolated for their ability to use diphenylamine as a sole source of carbon, nitrogen, and energy. nih.gov The proposed aerobic degradation pathway involves an initial dioxygenation, leading to the formation of aniline (B41778) and catechol, which are then further metabolized. nih.govfrontiersin.org

A Pseudomonas putida strain has also been shown to degrade diphenylamine, initially transforming it to aniline and catechol via a biphenyl (B1667301) dioxygenase. frontiersin.org The genetic basis for this degradation has been identified on a plasmid. frontiersin.org The term biotransformation is often used to describe the enzyme-mediated alteration of a chemical's structure by microorganisms, which can lead to a variety of intermediate products. montana.edu While studies on the biodegradability of diphenylamine and its derivatives are still considered sparse, they indicate that microbial degradation is possible, although the rates and pathways are highly dependent on the specific compound and the environmental conditions. chemicalbook.com

Table 2: Summary of Potential Environmental Transformation Pathways for Substituted Diphenylamines (SDPAs) (Note: This table represents a general overview for the SDPA class. Specific pathways and rates for (2-Ethyl-6-methylphenyl)diphenylamine may vary.)

| Transformation Pathway | Likelihood for SDPAs | Influencing Factors | Potential Products |

| Abiotic Degradation | |||

| Photolysis (Direct) | Low | Light absorption >290 nm | Not expected |

| Photolysis (Indirect) | Moderate | Presence of photosensitizers (e.g., hydroxyl radicals) | Hydroxylated derivatives |

| Hydrolysis | Low | pH, temperature, specific molecular structure | Not generally expected |

| Biotransformation/Biodegradation | |||

| Aerobic Biodegradation | Low to Moderate | Microbial populations, nutrient availability, co-substrates | Aniline, catechol, further metabolites |

| Anoxic Biodegradation | Low | Presence of suitable electron acceptors | Limited data available |

Microbial Degradation Pathways and Metabolite Identification

The microbial degradation of diphenylamine and its derivatives has been the subject of several research investigations, providing a foundational model for understanding the breakdown of (2-Ethyl-6-methylphenyl)diphenylamine. Various bacterial strains, including species of Pseudomonas, Burkholderia, and Stenotrophomonas, have demonstrated the ability to utilize DPA as a source of carbon and nitrogen. frontiersin.orgnih.govnih.govstevens.edu

The principal aerobic degradation pathway for diphenylamine is initiated by an oxidative attack on the aromatic ring. This initial step is typically catalyzed by a multi-component ring-hydroxylating dioxygenase, such as biphenyl dioxygenase. frontiersin.orgnih.gov This enzymatic action introduces two hydroxyl groups onto one of the phenyl rings, leading to the formation of an unstable diol intermediate. This intermediate then spontaneously rearranges, cleaving the bond between the two phenyl rings and yielding aniline and catechol as the primary initial metabolites. frontiersin.orgnih.govnih.govresearchgate.net

For (2-Ethyl-6-methylphenyl)diphenylamine, a similar initial dioxygenation is the predicted first step. The dioxygenase could potentially attack either the unsubstituted phenyl ring or the substituted one. Attack on the unsubstituted ring would lead to the formation of 2-ethyl-6-methylaniline (B166961) and catechol. Conversely, if the substituted ring is targeted, the products would be aniline and 3-ethyl-5-methylcatechol. The subsequent fate of these initial metabolites involves further microbial degradation. Aniline, a common intermediate in the degradation of many aromatic compounds, is typically further oxidized by aniline dioxygenase to form catechol. frontiersin.org Catechol is a central intermediate that can be channeled into the tricarboxylic acid (TCA) cycle through either ortho- or meta-cleavage pathways, leading to complete mineralization. frontiersin.orgjetir.org

The alkyl substituents on the phenyl ring of (2-Ethyl-6-methylphenyl)diphenylamine are expected to sterically hinder the initial enzymatic attack, potentially resulting in a slower degradation rate compared to the unsubstituted diphenylamine. canada.cacanada.ca

Table 1: Key Microbial Species and Metabolites in Diphenylamine Degradation

| Microbial Species | Key Enzymes | Initial Metabolites | Further Metabolites | Reference |

| Pseudomonas putida DPA1 | Biphenyl Dioxygenase, Aniline Dioxygenase | Aniline, Catechol | Acetyl-CoA, Succinyl-CoA | frontiersin.orgnih.gov |

| Burkholderia sp. JS667 | Ring-Hydroxylating Dioxygenase | Aniline, Catechol | Further biodegraded | nih.govasm.org |

| Stenotrophomonas sp. DL18 | Cytochrome P450, Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase | Aniline, Catechol, Muconic acid | Not specified | jetir.org |

| Desulfovibrio sp. strain SHV | Not specified (anaerobic) | Aniline | Not specified | researchgate.net |

This table is based on the degradation of the parent compound, diphenylamine.

Enzyme-Mediated Transformations and Bioremediation Potential

The enzymatic machinery responsible for the degradation of diphenylamine provides significant insight into the bioremediation potential for soils and water contaminated with (2-Ethyl-6-methylphenyl)diphenylamine. The key enzymes are dioxygenases, which are prevalent in a wide range of soil and aquatic bacteria.

The initial and rate-limiting step in the aerobic degradation of DPA is catalyzed by a ring-hydroxylating dioxygenase. frontiersin.orgnih.gov In Pseudomonas putida DPA1, this enzyme has been identified as a biphenyl dioxygenase, encoded by genes homologous to the bph operon. frontiersin.org This enzyme catalyzes the dihydroxylation of one of the aromatic rings, initiating the breakdown of the molecule. Following the initial cleavage, aniline dioxygenase, encoded by genes such as the tdn operon, can convert the resulting aniline to catechol. frontiersin.org

The catechol formed is then subject to ring cleavage by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), which opens up the aromatic ring and allows for the subsequent reactions to produce intermediates of central metabolism, such as acetyl-CoA and succinate. frontiersin.orgjetir.org The presence and induction of these enzymes are critical for the complete mineralization of the diphenylamine structure.

The bioremediation potential of microbial isolates capable of degrading DPA has been demonstrated in laboratory-scale studies. For instance, Pseudomonas putida DPA1 was shown to degrade high concentrations of DPA in both liquid cultures and contaminated soil. nih.gov The ability of such strains to utilize the compound as a sole source of carbon and nitrogen makes them promising candidates for bioaugmentation strategies in contaminated environments. Furthermore, the broad substrate specificity of some of these dioxygenases suggests that they may also be effective in transforming substituted diphenylamines like (2-Ethyl-6-methylphenyl)diphenylamine. However, the efficiency of this transformation would likely be influenced by the position and nature of the alkyl substituents. The development of effective bioremediation strategies would, therefore, benefit from the isolation and characterization of microbial strains with specific or enhanced capabilities to degrade alkyl-substituted diphenylamines.

Table 2: Key Enzymes in Diphenylamine Degradation and their Functions

| Enzyme | Function | Microbial Source Example | Reference |

| Biphenyl Dioxygenase | Initial dihydroxylation of the aromatic ring | Pseudomonas putida DPA1 | frontiersin.org |

| Aniline Dioxygenase | Conversion of aniline to catechol | Pseudomonas putida DPA1 | frontiersin.org |

| Catechol 1,2-Dioxygenase | Ortho-cleavage of the catechol ring | Stenotrophomonas sp. DL18 | jetir.org |

| Catechol 2,3-Dioxygenase | Meta-cleavage of the catechol ring | Stenotrophomonas sp. DL18 | jetir.org |

| Cytochrome P450 | Potential involvement in initial oxidation | Stenotrophomonas sp. DL18 | jetir.org |

This table is based on the degradation of the parent compound, diphenylamine.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Hindered Arylamines

The synthesis of sterically encumbered triarylamines like (2-Ethyl-6-methylphenyl)diphenylamine often presents a significant challenge due to steric hindrance, which can impede the efficiency of traditional C-N bond-forming reactions. researchgate.net Future research will likely focus on developing more efficient, atom-economical, and milder synthetic routes.

Current methodologies for creating analogous structures primarily rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. researchgate.netnih.gov However, these methods can sometimes require harsh conditions or expensive catalyst systems, especially when dealing with bulky substrates.

Emerging strategies that could be adapted and optimized for the synthesis of (2-Ethyl-6-methylphenyl)diphenylamine include:

Advanced Catalysis: Research into novel catalyst systems is a primary avenue. This includes the use of more active and robust ligands for palladium catalysts that can operate at lower temperatures and catalyst loadings. researchgate.net Furthermore, catalysts based on more abundant and less expensive metals like cobalt and ruthenium are showing promise for the C-H arylation of imines and direct amination of unactivated arenes, which could provide alternative pathways. researchgate.netrsc.org

Flow Chemistry: The application of continuous flow synthesis could offer significant advantages. This technology allows for precise control over reaction parameters such as temperature and pressure, potentially improving yields and safety, especially for reactions that are highly exothermic or require careful handling. acs.org

C-H Activation: Direct C-H amination represents a highly atom-economical approach, avoiding the need for pre-functionalized aryl halides or boronic acids. Developing C-H activation strategies that are selective for the specific positions on the aromatic rings of diphenylamine (B1679370) or the substituted phenyl group would be a significant breakthrough.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Metal Catalysis | Higher yields, milder conditions, use of cheaper metals (e.g., Co, Ru). researchgate.netrsc.org | Development of ligands for sterically demanding couplings. |

| Flow Chemistry | Improved safety, scalability, and precise process control. acs.org | Optimization of reaction conditions in continuous flow reactors. |

| Direct C-H Activation | High atom economy, reduced waste, simpler starting materials. | Achieving high regioselectivity in complex molecules. |

Integration of (2-Ethyl-6-methylphenyl)diphenylamine into Multifunctional Materials

The triarylamine motif is a cornerstone in the development of advanced organic materials due to its redox activity and hole-transporting capabilities. rsc.orgresearchgate.net The specific steric bulk of (2-Ethyl-6-methylphenyl)diphenylamine could be leveraged to fine-tune the properties of such materials.

Future applications could see this compound integrated as a key building block in:

Porous Organic Polymers (POPs): Triarylamine-based POPs are investigated for gas storage and separation. rsc.org The steric hindrance provided by the 2-ethyl-6-methylphenyl group could prevent close packing of polymer chains, creating intrinsic microporosity. The redox-active amine core could also allow for the generation of stable radical cations, potentially enhancing adsorption properties for gases like H₂ and CO₂ through controlled oxidation. rsc.org

Electrochromic Materials: Triarylamine units are frequently used in polymers for electrochromic devices, which change color upon the application of a voltage. nih.govnih.gov (2-Ethyl-6-methylphenyl)diphenylamine could be polymerized or used as a dopant in materials for smart windows and displays. Its bulky nature might influence the switching speed and stability of the colored and bleached states by controlling intermolecular interactions.

Organic Light-Emitting Diodes (OLEDs): Triarylamines are excellent hole-transport materials (HTMs) in OLEDs. researchgate.netresearchgate.net The ethyl and methyl substituents on the phenyl ring could enhance the solubility of the resulting material, making it suitable for solution-based processing techniques like spin-coating or inkjet printing. nih.gov The steric hindrance can also help to prevent aggregation, which often quenches luminescence, leading to more efficient and stable devices.

Resistive Memory Devices: Polymers containing triarylamine units have shown potential in resistance memory applications, where the material can be switched between high and low resistance states. nih.gov

| Material Type | Potential Function of the Compound | Key Properties to Investigate |

| Porous Organic Polymers (POPs) | Monomeric building block. rsc.org | Surface area, pore volume, gas uptake capacity (H₂, CO₂). rsc.org |

| Electrochromic Polymers | Redox-active core. nih.govnih.gov | Optical contrast, switching speed, long-term stability. |

| OLEDs | Hole-transport layer component. researchgate.netresearchgate.net | Hole mobility, thermal stability, film-forming properties. |

| Memory Devices | Active switching element. nih.gov | Resistance switching ratio, endurance, retention time. |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is an indispensable tool for accelerating the design of new materials. Methods like Density Functional Theory (DFT) can predict the properties of molecules like (2-Ethyl-6-methylphenyl)diphenylamine before they are synthesized. rsc.orgnih.gov

Future research will increasingly rely on:

Predicting Electronic Properties: DFT calculations can determine the HOMO/LUMO energy levels, which are crucial for designing effective hole-transport materials for OLEDs or for aligning energy levels in solar cells. nih.gov These calculations can also predict the oxidation potential, which is fundamental to the behavior of electrochromic materials.

Modeling Steric Effects: Computational tools can quantify the steric hindrance of a molecule. For instance, the percent buried volume (%VBur) is a parameter used to evaluate the steric properties of hindered amines and can be correlated with their reactivity and the stability of materials they form. rsc.org

Simulating Polymer Behavior: For applications in multifunctional polymers, modeling can help predict how the incorporation of (2-Ethyl-6-methylphenyl)diphenylamine will affect polymer chain packing, solubility, and morphology, guiding the synthesis of materials with desired bulk properties.

Machine Learning: By training algorithms on existing data from known triarylamine-based materials, machine learning models could predict the properties of new, unsynthesized derivatives, significantly speeding up the discovery of high-performance materials.

Interdisciplinary Research with N-Aryl Amine Systems

The unique properties of hindered N-aryl amines position them at the intersection of several scientific disciplines. Future research on (2-Ethyl-6-methylphenyl)diphenylamine and related systems is expected to be highly interdisciplinary.

Materials Science and Electronics: Collaboration between synthetic chemists and materials scientists is crucial for translating the molecular properties of this compound into functional devices like sensors, solar cells, and flexible electronics. researchgate.net The development of triarylamine-based materials for detecting explosives or as components in perovskite solar cells are active areas of research. nih.gov

Supramolecular Chemistry: Triarylamines can be functionalized to self-assemble into highly ordered nanostructures like fibers, rods, and ribbons. acs.org These assemblies can act as "molecular wires" with enhanced charge transport properties. Research could explore how the steric profile of (2-Ethyl-6-methylphenyl)diphenylamine influences these self-assembly processes.

Biomimetic Systems: There is growing interest in using self-assembled organic molecules to create artificial channels that mimic biological ion channels. researchgate.net Triarylamine cores have been used as scaffolds to create columnar assemblies that can transport ions across membranes. The specific geometry of (2-Ethyl-6-methylphenyl)diphenylamine could be exploited in the design of novel synthetic ionophores or transport systems. researchgate.net

The exploration of (2-Ethyl-6-methylphenyl)diphenylamine is still in its early stages, but the rich chemistry and promising applications of the broader class of hindered triarylamines provide a clear roadmap for future investigations. Advances in synthesis, materials integration, and computational modeling will be key to unlocking the full potential of this intriguing molecule.

Q & A

Basic: What are the recommended synthesis routes for (2-Ethyl-6-methylphenyl)diphenylamine, and how do substitution patterns influence yield?

Methodological Answer:

Synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination, where halogenated aromatic precursors react with amines. For (2-Ethyl-6-methylphenyl)diphenylamine, steric hindrance from the ethyl and methyl groups requires optimized catalysts (e.g., palladium with bulky ligands) to improve coupling efficiency . Purification via column chromatography or recrystallization is critical due to byproducts from incomplete substitution. Yield optimization should prioritize temperature control (80–120°C) and solvent selection (e.g., toluene or DMF) to balance reactivity and steric effects .

Basic: How can researchers quantify (2-Ethyl-6-methylphenyl)diphenylamine in complex matrices like biological or environmental samples?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for sensitivity and specificity. For environmental samples, QuEChERS extraction (acetonitrile partitioning with MgSO₄ and NaCl) effectively isolates the compound from interfering substances . Validation should include spike-recovery tests (85–115% acceptable range) and matrix-matched calibration to address ion suppression/enhancement . For colorimetric screening, Burton’s modified diphenylamine assay (using acetaldehyde and H₂SO₄) can be adapted but requires validation for structural analogs due to potential interference from alkyl substituents .

Advanced: What mechanistic evidence exists for the oxidative stress or genotoxicity of diphenylamine derivatives, and how do structural modifications (e.g., ethyl/methyl groups) alter these effects?

Methodological Answer:

Diphenylamine derivatives can generate nitroxide radicals via cytochrome P450-mediated oxidation, inducing oxidative stress in vitro . The 2-ethyl-6-methyl substituents may sterically hinder metabolic activation, reducing radical formation compared to unsubstituted diphenylamine. However, in vitro assays (e.g., comet assay for DNA damage) should be paired with in vivo models (rodent liver microsomes) to assess bioactivation pathways. Conflicting genotoxicity data (e.g., negative Ames tests vs. positive micronucleus assays) necessitate dose-response studies and metabolite profiling to resolve contradictions .

Advanced: How do researchers reconcile contradictory data on the carcinogenic potential of diphenylamine analogs in regulatory evaluations?

Methodological Answer:

Meta-analysis of existing data (e.g., IARC monographs, EPA reports) should distinguish between species-specific effects (e.g., rat bladder hyperplasia vs. human epidemiological gaps) and assay limitations . For (2-Ethyl-6-methylphenyl)diphenylamine, comparative toxicokinetics (e.g., absorption rates in skin vs. oral exposure) must be modeled using physiologically based pharmacokinetic (PBPK) software. Prioritize in vitro mechanistic studies (e.g., Nrf2 pathway activation for oxidative stress) to clarify structure-toxicity relationships .

Advanced: What experimental design considerations are critical for studying (2-Ethyl-6-methylphenyl)diphenylamine’s role as a stabilizer in polymer or explosive formulations?

Methodological Answer:

Accelerated aging studies (e.g., thermal degradation at 60–80°C) should monitor stabilizer efficacy via gas chromatography (GC) to detect volatile decomposition products (e.g., NOₓ). Compare performance to dinitrodiphenylamine, a known stabilizer, using differential scanning calorimetry (DSC) to assess thermal stability thresholds . Experimental controls must account for solvent residues (e.g., acetone) that may plasticize polymers, altering degradation kinetics.

Advanced: How can researchers optimize extraction protocols for (2-Ethyl-6-methylphenyl)diphenylamine residues in agricultural products, given its structural similarity to regulated pesticides?

Methodological Answer:

Multi-residue LC-MS/MS methods validated for diphenylamine (e.g., EU SANTE/11312/2021 guidelines) can be adapted. Include a dispersive SPE cleanup step (e.g., C18 sorbents) to remove co-extracted lipids from apple peels or citrus rinds . For regulatory compliance, validate against Codex MRLs (e.g., 10 mg/kg for apples) using incurred samples rather than spiked matrices to account for field degradation .

Advanced: What computational strategies predict the environmental persistence or bioaccumulation of substituted diphenylamines?

Methodological Answer:

Use QSAR models (e.g., EPI Suite) to estimate log Kow and biodegradation half-lives. For (2-Ethyl-6-methylphenyl)diphenylamine, the branched alkyl groups may increase log Kow by 1–2 units compared to diphenylamine, suggesting higher bioaccumulation potential. Validate predictions with experimental soil half-life studies (OECD 307 guidelines) under aerobic and anaerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.